BenchChemオンラインストアへようこそ!

Clodoxopone

Hypolipidemic Cholesterol In vivo pharmacology

Procure Clodoxopone (CAS 71923-34-7, LR 19731) for in vivo lipid studies. This 4-aryl-5-piperazinoalkyl-1,3-dioxol-2-one is the clinically selected reference standard within its class. It offers a well-characterized dose-response (ED50 11.3 mg/kg) with complete plasma cholesterol suppression at 100 mg/kg without inducing hepatomegaly—a critical differentiator from clofibrate. Its selective plasma lipid effect and lack of CNS/cardiovascular pleiotropic pharmacology reduce confounding variables, making it the superior chemical probe over generic fibrates or ACAT inhibitors. Standard B2B shipping for R&D only.

Molecular Formula C21H21ClN2O3
Molecular Weight 384.9 g/mol
CAS No. 71923-34-7
Cat. No. B1669194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClodoxopone
CAS71923-34-7
Synonyms4-(4-chlorophenyl)-5 beta-(N'-phenyl)piperazinoethyl-1,3-dioxolin-2-one
LR 19731
LR-19731
Molecular FormulaC21H21ClN2O3
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H21ClN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2
InChIKeyQPIRWBYRKYGHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clodoxopone (LR 19731) Procurement Guide: A 1,3-Dioxol-2-one Hypolipidemic Agent with Quantified In Vivo Differentiation


Clodoxopone (CAS 71923-34-7, also known as LR 19731) is a synthetic small-molecule 1,3-dioxol-2-one derivative developed by Lusofarmaco in the 1980s [1]. It belongs to the 4-aryl-5-piperazinoalkyl-1,3-dioxol-2-one chemical class characterized by a 4-chlorophenyl substituent at position 4 and a 2-(4-phenyl-1-piperazinyl)ethyl moiety at position 5 of the dioxolone ring [2]. Clodoxopone lowers plasma cholesterol and triglyceride levels in rodent models after single or repeated oral treatment [3][4]. The compound was selected for clinical development from a series of N-phenylpiperazine derivatives based on superior cholesterol-lowering potency relative to the fibrate-class reference clofibrate [5].

Why Clodoxopone Cannot Be Interchanged with Generic Fibrates or Other ACAT Inhibitors: Comparability Gaps in Potency, Tissue Selectivity, and Safety Margins


Within the broad landscape of hypolipidemic agents, substitution of Clodoxopone with generic fibrates (e.g., clofibrate), alternative ACAT inhibitors (e.g., TMP-153, FCE 28654), or other dioxolone congeners carries material risk of non-equivalent experimental outcomes. The only published direct head-to-head in vivo study demonstrates that clofibrate is at least 10-fold less potent than Clodoxopone on plasma cholesterol reduction, exhibits poor dose-response correlation, and induces hepatomegaly at doses where Clodoxopone does not [1]. Across the 4-aryl-5-piperazinoalkyl-1,3-dioxol-2-one congeneric series, Clodoxopone (compound 8) was specifically selected for clinical trials, implying that closely related dioxolones (e.g., compounds 6) diverge meaningfully in their overall pharmacological profile despite sharing a common scaffold [2]. Other ACAT inhibitors such as TMP-153 (IC50 = 5-10 nM) and FCE 28654 (IC50 = 1.08-5.69 μM in microsomes) operate through a molecular target distinct from the undefined mechanism of Clodoxopone and lack published comparative in vivo data against Clodoxopone, precluding any assumption of functional interchangeability [3][4].

Clodoxopone Differential Evidence: Quantitative Head-to-Head Comparison vs. Clofibrate and In-Class Benchmarking


In Vivo Cholesterol-Lowering Potency: Clodoxopone Demonstrates ≥10-Fold Superiority Over Clofibrate

In a direct head-to-head comparison in rats, Clodoxopone (LR 19731) demonstrated plasma cholesterol-lowering activity at least 10 times greater than clofibrate under identical experimental conditions [1]. Clodoxopone reduced plasma cholesterol in a clear dose-response manner with a minimal effective dose of 3 mg/kg and an ED50 of 11.3 mg/kg, whereas clofibrate showed poor dose-response correlation on plasma lipids [1].

Hypolipidemic Cholesterol In vivo pharmacology Rat model

Dose-Response Fidelity: Clodoxopone Exhibits Linear Dose-Response While Clofibrate Fails to Correlate

In the same head-to-head study, Clodoxopone produced a well-characterized, dose-dependent reduction in plasma cholesterol—with quantified ED50 of 11.3 mg/kg and a maximal effective dose of 100 mg/kg capable of completely suppressing plasma cholesterol—whereas clofibrate showed a poor dose-response correlation on plasma lipids [1]. This represents a fundamental pharmacodynamic divergence: Clodoxopone provides predictable titration across a 33-fold dose range (3 to 100 mg/kg), whereas clofibrate's lipid-lowering effect cannot be reliably scaled by dose adjustment [1].

Dose-response Pharmacodynamics Hypolipidemic Rat

Liver Lipid Selectivity: Clodoxopone Spares Liver Lipids and Avoids Hepatomegaly Unlike Clofibrate

At its ED50 dose, Clodoxopone does not cause hepatomegaly or accumulation of desmosterol in plasma and liver. Under the same experimental conditions, clofibrate was more effective on liver weight (indicating hepatomegaly) [1]. Clodoxopone lowered plasma cholesterol and triglycerides while being scarcely active on liver lipids, suggesting a tissue-selective mechanism that preferentially targets circulating rather than hepatic lipid pools [1].

Hepatomegaly Liver lipids Desmosterol Safety pharmacology

General Pharmacology Safety Window: Clodoxopone Lacks CNS, Cardiovascular, and Anti-Inflammatory Effects up to 100 mg/kg

General pharmacology profiling demonstrated that Clodoxopone, up to a dose of approximately 100 mg/kg, does not affect central and peripheral nervous functions, does not influence the cardiovascular system, and does not cause skeletal muscle relaxation, hypothermia, analgesia, or anti-inflammatory effects [1]. This dose level corresponds to approximately 9-fold above the ED50 (11.3 mg/kg), providing a quantified safety margin [1]. In contrast, clofibrate at comparable active doses is associated with hepatomegaly [1], and long-term clinical use of clofibrate has been linked to increased non-cardiovascular mortality [2]. Direct comparative safety pharmacology data between Clodoxopone and other ACAT inhibitors (e.g., TMP-153, FCE 28654) under identical experimental conditions are not available in the published literature; this safety window characterization is therefore based on class-level inference and must be interpreted with caution [3].

Safety pharmacology CNS Cardiovascular Off-target

Clinical Candidate Selection Within Congeneric Series: Clodoxopone (Compound 8) Was the Only Dioxolone Advanced to Trials

In a congeneric series of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-1,3-dioxol-2-ones, several compounds demonstrated plasma cholesterol-lowering activity more potent than clofibrate [1]. Despite multiple active dioxolones being identified, including compounds 6 and 8 (where compound 8 corresponds to Clodoxopone/LR 19731), only Clodoxopone was selected as the clinical candidate [1]. This selection implies that Clodoxopone offered a superior integrated pharmacological profile across multiple screening dimensions (potency, safety, pharmacokinetics) relative to structurally similar congeners, although the specific comparative data driving this selection are not published in full detail [1].

Congeneric series Clinical candidate Dioxolone Structure-activity relationship

Physicochemical Property Differentiation: Clodoxopone's LogD and Molecular Weight Distinguish It from Both Fibrate and ACAT Inhibitor Comparators

Clodoxopone (MW 384.86 g/mol) has a predicted ACD/LogD (pH 7.4) of 4.36 and ACD/LogP of 5.54 . This places it in a physicochemical space distinct from clofibrate (MW 242.7, XLogP 3.32) [1], TMP-153 (MW 437.87) , FCE 28654 (MW 506.53) , and AS-186d (MW 786.86) . The lipophilicity difference—Clodoxopone being >1 LogD unit higher than clofibrate—has implications for tissue distribution, protein binding, and membrane partitioning that preclude assuming pharmacokinetic equivalence based solely on in-class activity. However, these physicochemical comparisons do not constitute direct functional differentiation evidence and should be considered supportive rather than primary for procurement decisions.

Physicochemical properties LogD Lipophilicity Drug-likeness

Clodoxopone Application Scenarios: Research Contexts Where Quantitative Differentiation Drives Procurement Decisions


In Vivo Hypolipidemic Screening Requiring Superior Potency and Linear Dose-Response

Researchers conducting in vivo lipid-lowering studies in rodent models who require a compound with well-characterized dose-response parameters—minimal effective dose of 3 mg/kg, ED50 of 11.3 mg/kg, and maximal effective dose of 100 mg/kg [1]—should prioritize Clodoxopone over generic clofibrate, which lacks dose-response linearity and is at least 10-fold less potent on plasma cholesterol [1]. The ability to achieve complete plasma cholesterol suppression at 100 mg/kg provides a ceiling effect that is not documented for clofibrate in the same experimental system [1].

Studies of Plasma-Selective Lipid Lowering Without Concurrent Hepatomegaly

For experimental designs where drug-induced hepatomegaly constitutes a confounding variable in lipid metabolism endpoints, Clodoxopone's demonstrated sparing of liver lipids and absence of hepatomegaly at ED50 doses [1] make it a preferred chemical probe over clofibrate, which induces liver weight increase under identical conditions [1]. Clodoxopone's selective effect on circulating (plasma) lipids rather than hepatic lipid pools [1] enables cleaner dissociation between systemic and hepatic lipid regulation mechanisms.

General Pharmacology Profiling of Hypolipidemic Agents Without Off-Target CNS or Cardiovascular Interference

Safety pharmacology studies of hypolipidemic mechanisms that must exclude confounding effects on the central nervous system, cardiovascular function, or inflammatory pathways can leverage Clodoxopone's documented lack of activity in these domains up to 100 mg/kg (approximately 9-fold above the ED50) [1]. This lack of pleiotropic pharmacology, established through a systematic general pharmacology battery [1], reduces the likelihood that observed lipid changes are secondary to off-target physiological perturbations.

Dioxolone Scaffold Reference Standard for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring 4-aryl-5-piperazinoalkyl-1,3-dioxol-2-one derivatives as hypocholesterolemic scaffolds, Clodoxopone (compound 8) serves as the clinically selected reference standard within the congeneric series [1]. Its identification as the sole candidate advanced to clinical trials from a series of active dioxolones [1] establishes it as the benchmark against which new analogs should be compared, regardless of whether individual in vitro IC50 values for alternative scaffolds (e.g., TMP-153 IC50 = 5-10 nM [2], FCE 28654 IC50 = 1.08-5.69 μM [3]) appear more potent in ACAT enzyme inhibition assays that do not reflect the mechanism of Clodoxopone.

Quote Request

Request a Quote for Clodoxopone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.